1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine
Description
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(oxan-4-yl)pyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-3-12-8)15(14-9)7-1-5-16-6-2-7/h3-4,7H,1-2,5-6H2,(H2,11,14) |
InChI Key |
MUJMVFMWGGZBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C3=NC=CN=C3C(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the tetrahydro-2H-pyran-4-yl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Pyrazolo-pyrazine and pyrazolo-pyrimidine cores are common in medicinal chemistry. Key differences in core scaffolds and substituents influence biological activity and physicochemical properties:
Key Observations:
- Core Flexibility : Pyrazolo[3,4-b]pyrazine (target compound) and pyrazolo[3,4-d]pyrimidine (e.g., ) differ in nitrogen positioning, affecting electronic properties and binding interactions.
- Tetrahydro-2H-pyran Substituent : This cyclic ether group improves solubility compared to alkyl or aromatic substituents (e.g., isopropyl in ) .
Substituent Effects on Pharmacokinetics and Potency
A. Tetrahydro-2H-pyran Derivatives
- Target Compound vs. EPPA-1 : Both share the tetrahydro-2H-pyran group, but EPPA-1’s oxadiazole-piperazinyl chain enhances PDE4 selectivity and reduces emetogenicity in preclinical models .
- CNS-Penetrant Analogues : Compounds like 28 and 29 () incorporate tetrahydro-2H-pyran-4-ylmethyl groups, suggesting improved blood-brain barrier penetration for CNS targets .
B. Electron-Withdrawing Groups
- Chlorophenoxy and Trifluoromethyl Groups: and highlight 3-chlorophenoxymethyl and CF3 substituents, which increase lipophilicity and may enhance target binding affinity .
C. Hydrogen Bond Donors/Acceptors
- The 3-amine group in the target compound provides a hydrogen bond donor, critical for interactions with enzymes like kinases or PDEs. Analogues with 4-amine groups (e.g., EPPA-1) show similar donor capacity .
Physicochemical Properties
Notes:
- The target compound’s lower molecular weight and absence of bulky substituents (e.g., oxadiazole in EPPA-1) may favor better bioavailability.
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticholinesterase Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyrazine exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. A study demonstrated that compounds with similar structures showed promising inhibition of acetylcholinesterase (AChE) with lower hepatotoxicity compared to standard drugs like tacrine .
Table 1: Comparison of Anticholinesterase Activity
Anti-inflammatory Activity
In addition to anticholinesterase effects, compounds derived from the pyrazolo[3,4-b]pyrazine scaffold have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that certain derivatives exhibited superior COX-2 inhibition compared to celecoxib, a known anti-inflammatory drug .
Table 2: COX Inhibition Results
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| Celecoxib | 30 | 80 | |
| Compound A | 25 | 85 | |
| Compound B | 20 | 90 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in neurotransmission and inflammatory pathways. The binding affinity to AChE and COX enzymes has been supported by molecular docking studies, indicating favorable interactions at the active sites of these enzymes .
Case Studies
Several studies have explored the therapeutic potential of pyrazolo[3,4-b]pyrazine derivatives:
- Alzheimer's Disease Model : In a rodent model for Alzheimer's disease, administration of a pyrazolo[3,4-b]pyrazine derivative led to improved cognitive function and reduced amyloid plaque formation, demonstrating its potential as a neuroprotective agent .
- Inflammation Model : In an induced inflammation model, compounds exhibiting COX inhibition resulted in significant reduction in inflammatory markers such as prostaglandin E2 (PGE2), suggesting their utility in treating inflammatory conditions .
Q & A
Basic: What synthetic routes are available for preparing 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine?
Methodological Answer:
The synthesis of pyrazolo-pyrazine derivatives typically involves multi-step reactions. For example:
- Step 1 : Formation of the pyrazolo[3,4-b]pyrazine core via cyclization of hydrazine derivatives with diketones or nitriles under reflux conditions (e.g., ethanol or acetonitrile) .
- Step 2 : Functionalization at the 1-position using alkylation or coupling reactions. Evidence suggests that reactions with tetrahydro-2H-pyran-4-yl halides (e.g., bromides) in dry acetonitrile, followed by purification via recrystallization, are effective for introducing the tetrahydro-pyran moiety .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (50–80°C), and stoichiometric ratios (1:1.2 for core:alkylating agent) .
Basic: Which analytical techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- 1H NMR Spectroscopy : Identifies proton environments (e.g., NH2 groups at δ 6.8–7.2 ppm, pyran protons at δ 3.5–4.5 ppm) and confirms substitution patterns .
- IR Spectroscopy : Validates amine N-H stretches (~3300 cm⁻¹) and pyrazine C=N vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, particularly for verifying stereochemistry in complex derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10H14N6O for the target compound) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalysis : Use of organocatalysts like meglumine (10 mol%) in ethanol at room temperature enhances reaction efficiency and reduces side products in multicomponent syntheses .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (e.g., benzene) favor recrystallization .
- Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of thermally labile intermediates .
- Purification : Sequential recrystallization from acetonitrile or ethyl acetate removes unreacted starting materials .
Advanced: How should researchers address discrepancies in NMR spectral data during structural validation?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in pyrazolo-pyrazines) by analyzing spectra at 25°C and 60°C .
- 2D Techniques (COSY, HSQC) : Assign overlapping proton signals and correlate carbon-proton environments .
- Deuterium Exchange : Identifies exchangeable protons (e.g., NH2 groups) by treating samples with D2O .
- Comparative Analysis : Cross-reference with spectral data of structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) .
Advanced: What strategies enhance regioselectivity during functionalization of the pyrazolo-pyrazine core?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 3-amine position to block undesired alkylation sites .
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies positions 6 or 7 of the pyrazine ring .
- pH Control : Alkaline conditions (pH 8–9) favor nucleophilic attack at the 1-position over the 4-position .
Advanced: How can in vitro biological activity be evaluated for this compound?
Methodological Answer:
- Enzyme Assays : Screen against kinase targets (e.g., JAK2 or Aurora kinases) using fluorescence-based ADP-Glo™ assays, with IC50 determination via dose-response curves .
- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, normalized to vehicle controls .
- Selectivity Profiling : Compare activity against off-target enzymes (e.g., COX-2 for anti-inflammatory assessment) to identify structure-activity relationships .
Advanced: How can researchers mitigate compound instability during biological assays?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO for aqueous solubility .
- Protection from Light : Amber vials prevent photodegradation of the pyrazine ring .
Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 4U5J) .
- QSAR Modeling : Generate 3D descriptors (e.g., Molinspiration, Dragon) to correlate electronic properties (HOMO/LUMO) with IC50 values .
- MD Simulations : GROMACS-based simulations (50 ns) assess conformational stability in aqueous environments .
Advanced: How do synthetic routes compare in scalability and environmental impact?
Methodological Answer:
- Route 1 (Stepwise Alkylation) : Higher atom economy (65–70%) but requires toxic solvents (acetonitrile). Suitable for small-scale synthesis .
- Route 2 (Meglumine-Catalyzed) : Greener (ethanol solvent, room temperature) but lower yield (50–60%). Ideal for eco-friendly protocols .
- Life-Cycle Assessment (LCA) : Compare E-factors (kg waste/kg product) using metrics from the ACS Green Chemistry Institute .
Advanced: How should contradictory biological data (e.g., varying IC50 values across assays) be resolved?
Methodological Answer:
- Assay Standardization : Validate protocols with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to identify outliers .
- Proteomic Profiling : Use mass spectrometry to detect off-target interactions that explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
